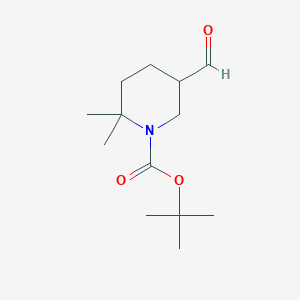![molecular formula C9H10ClNO B13503668 9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)
9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that belongs to the class of benzoxazepines. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a chlorine atom attached to the ninth position. Benzoxazepines are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be performed in a microwave oven, which offers the advantage of shorter reaction times and higher yields .
Another approach involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in one pot. This method also involves a Smiles rearrangement, leading to regioselective formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis and copper catalysis allows for efficient and scalable production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Similar structure with a bromine atom instead of chlorine.
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: Lacks the chlorine atom, leading to different chemical properties.
Uniqueness
9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-2-7-6-11-4-5-12-9(7)8/h1-3,11H,4-6H2 |
InChI-Schlüssel |
PEZLXCRUMUCKMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(CN1)C=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


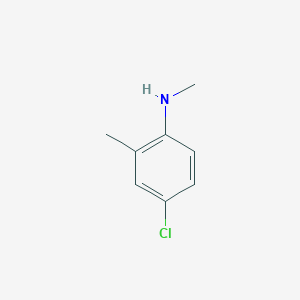
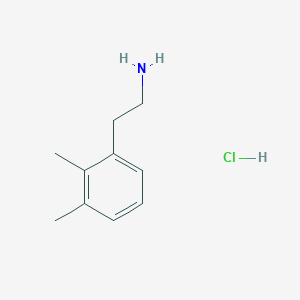
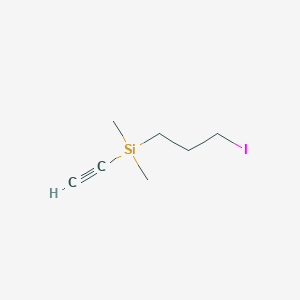
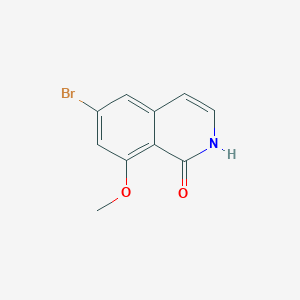
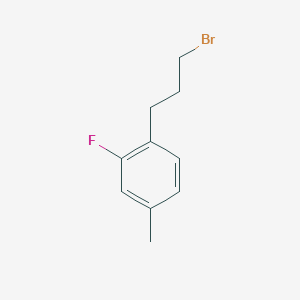
![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)
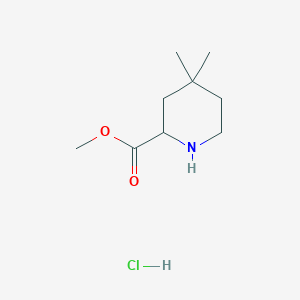
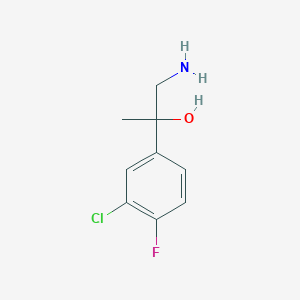
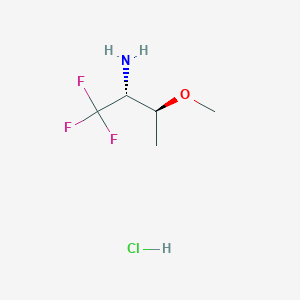
![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
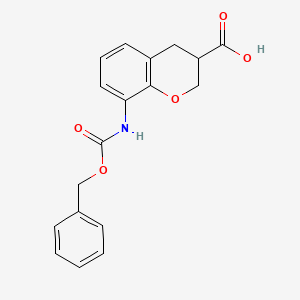
![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
